molecular formula C18H22O6 B14385614 Acetic acid;4-but-2-enylnaphthalene-1,2-diol CAS No. 89510-16-7

Acetic acid;4-but-2-enylnaphthalene-1,2-diol

Cat. No.: B14385614
CAS No.: 89510-16-7
M. Wt: 334.4 g/mol
InChI Key: OKKSXUKJZHLHGH-UHFFFAOYSA-N
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Description

Acetic acid;4-but-2-enylnaphthalene-1,2-diol is a complex organic compound that features both an acetic acid moiety and a naphthalene ring system with hydroxyl and butenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;4-but-2-enylnaphthalene-1,2-diol typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;4-but-2-enylnaphthalene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Lewis acids (e.g., AlCl3), halogenating agents (e.g., Br2)

Major Products Formed

    Oxidation: Quinones, carboxylic acids

    Reduction: Dihydro derivatives

    Substitution: Halogenated naphthalenes, alkylated naphthalenes

Mechanism of Action

The mechanism of action of acetic acid;4-but-2-enylnaphthalene-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The naphthalene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function . Additionally, the butenyl group can undergo metabolic transformations, leading to the formation of active metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

89510-16-7

Molecular Formula

C18H22O6

Molecular Weight

334.4 g/mol

IUPAC Name

acetic acid;4-but-2-enylnaphthalene-1,2-diol

InChI

InChI=1S/C14H14O2.2C2H4O2/c1-2-3-6-10-9-13(15)14(16)12-8-5-4-7-11(10)12;2*1-2(3)4/h2-5,7-9,15-16H,6H2,1H3;2*1H3,(H,3,4)

InChI Key

OKKSXUKJZHLHGH-UHFFFAOYSA-N

Canonical SMILES

CC=CCC1=CC(=C(C2=CC=CC=C21)O)O.CC(=O)O.CC(=O)O

Origin of Product

United States

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